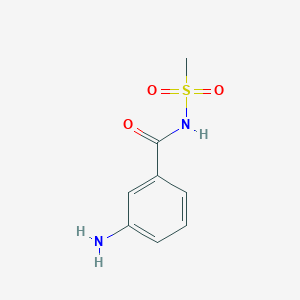
1-(Methylsulphonylaminocarbonyl)-3-aminobenzene
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Antibiotic Detection
Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples. They used antibodies raised against compounds with aminobenzenesulfonylamino moieties, demonstrating the potential of using derivatives of 1-(Methylsulphonylaminocarbonyl)-3-aminobenzene in detecting sulfonamide antibiotics in veterinary medicine (Adrián et al., 2009).
Supramolecular Chemistry
Wang et al. (2017) explored the formation of self-assembled structures using isomeric aminobenzene sulphonate anions and a tetraimidazolium "molecular box." This study illustrates the potential of aminobenzene derivatives in creating complex molecular assemblies that can be controlled by external stimuli (Wang et al., 2017).
Agricultural Applications
Mangat et al. (1988) found that compounds including 1-amino; 4-sulphonate enhanced the yield and quality of chickpea seeds. This suggests that derivatives of this compound could be used to improve agricultural productivity (Mangat et al., 1988).
Corrosion Inhibition
Verma et al. (2015) studied the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments. This research indicates the potential of aminobenzene derivatives in industrial applications, particularly in protecting metals from corrosion (Verma et al., 2015).
Coordination Polymers
Shao et al. (2019) synthesized two new coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid. This work demonstrates the versatility of aminobenzene derivatives in forming polymers with potentially useful properties (Shao et al., 2019).
High-Temperature Proton Exchange Membranes
Lin et al. (2018) prepared high-temperature hybrid proton exchange membranes using 1-(3-aminopropyl)-3-methylimidazolium bromide functionalized graphene oxide. The study highlights the role of aminobenzene derivatives in developing materials for advanced energy applications (Lin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCZTRRXUFFZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

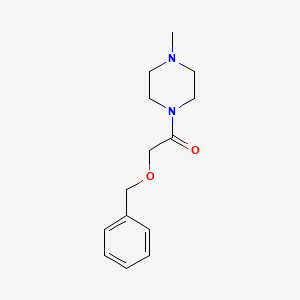
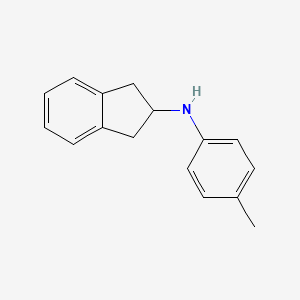
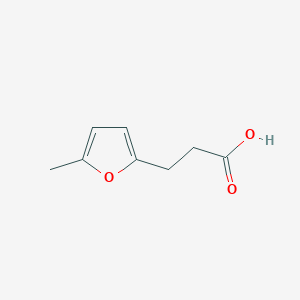

![ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B3104022.png)
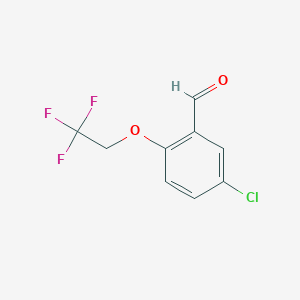

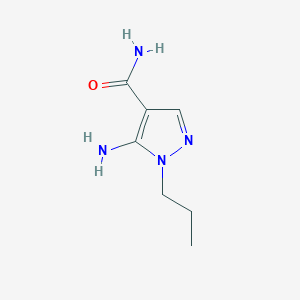
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)


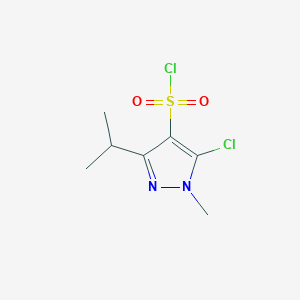
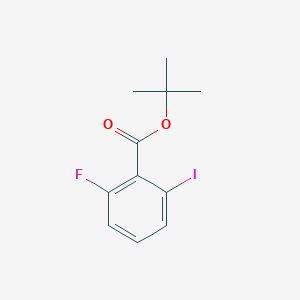
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)